Cas no 42448-56-6 (pentamethylbenzene-1-thiol)

Pentamethylbenzene-1-thiol is a versatile organic compound characterized by its stable sulfur-containing moiety. It offers high purity and excellent solubility in organic solvents, making it suitable for various synthetic applications. Its unique structure provides resistance to oxidation and thermal degradation, ensuring long-term stability. This compound is widely employed in organic synthesis for the preparation of complex organic molecules.
pentamethylbenzene-1-thiol structure
pentamethylbenzene-1-thiol structure
Product Name:pentamethylbenzene-1-thiol
CAS No:42448-56-6
MF:C11H16S
MW:180.309741973877
CID:880419
Update Time:2026-04-29

pentamethylbenzene-1-thiol Chemical and Physical Properties

Names and Identifiers

    • PENTAMETHYLBENZENETHIOL
    • pentamethylbenzene-1-thiol

pentamethylbenzene-1-thiol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B510708-25mg
pentamethylbenzene-1-thiol
42448-56-6
25mg
$ 50.00 2022-06-07
TRC
B510708-50mg
pentamethylbenzene-1-thiol
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$ 70.00 2022-06-07
TRC
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pentamethylbenzene-1-thiol
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$ 275.00 2022-06-07
Enamine
EN300-11043-0.05g
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$53.0 2023-10-27
Enamine
EN300-11043-0.1g
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$83.0 2023-10-27
Enamine
EN300-11043-0.25g
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$116.0 2023-10-27
Enamine
EN300-11043-0.5g
pentamethylbenzene-1-thiol
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$218.0 2023-10-27
Enamine
EN300-11043-1.0g
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$314.0 2023-02-09
Enamine
EN300-11043-2.5g
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$614.0 2023-10-27
Enamine
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$908.0 2023-02-09

Additional information on pentamethylbenzene-1-thiol

Introduction to Pentamethylbenzene-1-thiol (CAS No. 42448-56-6)

Pentamethylbenzene-1-thiol, with the chemical formula C10H14S, is a sulfur-containing aromatic compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound, identified by its unique CAS number 42448-56-6, belongs to the class of thiophenolic derivatives, which are widely studied for their diverse applications in synthesis, catalysis, and medicinal chemistry. The presence of five methyl groups on the benzene ring enhances its steric hindrance and electronic properties, making it a valuable intermediate in the development of specialized chemical entities.

The structural motif of pentamethylbenzene-1-thiol features a highly symmetric aromatic core with a thiol (-SH) functional group at the para position relative to one of the methyl substituents. This arrangement imparts distinct reactivity patterns, allowing it to participate in various chemical transformations such as nucleophilic substitution, metal coordination, and oxidation reactions. The compound’s stability under different reaction conditions makes it a preferred choice for researchers exploring novel synthetic pathways.

In recent years, pentamethylbenzene-1-thiol has been extensively investigated for its potential applications in pharmaceuticals. Its sulfur-rich structure suggests utility in designing bioactive molecules that target specific biological pathways. For instance, thiophenolic compounds have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties due to their ability to interact with biological macromolecules. The methyl groups on the benzene ring further modulate these interactions, potentially enhancing drug-like characteristics such as solubility and metabolic stability.

One of the most compelling aspects of pentamethylbenzene-1-thiol is its role as a ligand in coordination chemistry. The sulfur atom can act as a donor site for metal ions, facilitating the formation of stable complexes that are useful in catalysis and material science. Recent studies have demonstrated that complexes formed with transition metals such as palladium and copper exhibit enhanced catalytic activity in cross-coupling reactions, which are pivotal in constructing complex organic molecules. The symmetry and electronic distribution of pentamethylbenzene-1-thiol make it an ideal candidate for designing chiral ligands, which are essential for asymmetric synthesis—a cornerstone of modern drug development.

The pharmaceutical industry has also explored pentamethylbenzene-1-thiol as a precursor for more complex derivatives. By functionalizing the thiol group or introducing additional substituents, researchers can generate libraries of compounds with tailored properties. High-throughput screening methods have been employed to identify derivatives with enhanced binding affinity to therapeutic targets. For example, analogs of pentamethylbenzene-1-thiol have shown promise in inhibiting enzymes involved in inflammatory responses, offering a potential therapeutic strategy for chronic diseases.

From a synthetic chemistry perspective, pentamethylbenzene-1-thiol serves as a versatile building block. Its reactivity allows for the introduction of diverse functional groups through classical organic transformations such as sulfonylation, acylation, and coupling reactions. This flexibility has enabled the construction of complex molecular architectures that mimic natural products or designed pharmacophores. The compound’s stability under harsh conditions also makes it suitable for large-scale synthesis, ensuring scalability for industrial applications.

The environmental impact of using pentamethylbenzene-1-thiol has also been considered in recent research. Efforts have been made to develop greener synthetic routes that minimize waste and hazardous byproducts. Catalytic methods employing recyclable ligands and solvent-free conditions have been explored to enhance sustainability. Additionally, biodegradability studies indicate that certain derivatives of pentamethylbenzene-1-thiol can be metabolized by microorganisms under specific conditions, reducing environmental persistence.

In conclusion,Pentamethylbenzene-1-thiol (CAS No. 42448-56-6) is a multifaceted compound with significant potential in pharmaceuticals, catalysis, and materials science. Its unique structural features enable diverse applications ranging from drug discovery to industrial processes. As research continues to uncover new functionalities and synthetic strategies,pentamethylbenzene-1-thiol is poised to remain a key player in advancing chemical science and technology.

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